molecular formula C10H20N2O2 B7772003 N,N'-dibutyloxamide CAS No. 14040-75-6

N,N'-dibutyloxamide

Cat. No.: B7772003
CAS No.: 14040-75-6
M. Wt: 200.28 g/mol
InChI Key: YUUVWMFUVGZOHK-UHFFFAOYSA-N
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Description

N,N'-Dibutyloxamide (chemical formula: C₁₀H₂₀N₂O₂) is a symmetrically substituted oxamide derivative synthesized via the reaction of diethyl oxalate with n-butylamine in ethanol . Its structure, confirmed by single-crystal X-ray diffraction (SC-XRD), reveals antiperiplanar amide groups and n-butyl substituents positioned on opposite sides of the oxalamide plane. The crystal packing is stabilized by N–H⋯O hydrogen bonds, forming ribbon-like structures interconnected via C–H⋯O interactions . This compound is notable for its role as a bridging ligand in polynuclear complexes of rhenium, ruthenium, and manganese, highlighting its significance in coordination chemistry .

Properties

IUPAC Name

N,N'-dibutyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-5-7-11-9(13)10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUVWMFUVGZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326204
Record name N,N'-dibutyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14040-75-6
Record name NSC525289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-dibutyloxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Dibutyloxamide can be synthesized through several methods. One common approach involves the reaction of diethyloxalate with n-butylamine in ethanol. This reaction is typically carried out under reflux conditions overnight . The reaction can be represented as follows:

Diethyloxalate+n-ButylamineN,N’-Dibutyloxamide+Ethanol\text{Diethyloxalate} + \text{n-Butylamine} \rightarrow \text{N,N'-Dibutyloxamide} + \text{Ethanol} Diethyloxalate+n-Butylamine→N,N’-Dibutyloxamide+Ethanol

Another method involves the reaction of oxalyl chloride with n-butylamine. This method requires careful handling of oxalyl chloride due to its reactivity .

Industrial Production Methods: Industrial production of N,N’-Dibutyloxamide often employs the catalytic carbonylation of amines. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N,N’-Dibutyloxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

N,N’-Dibutyloxamide can be compared with other oxalamides such as N,N’-dimethyloxamide and N,N’-diethyloxamide. While all these compounds share the oxalamide core structure, their properties and applications differ due to the varying alkyl groups attached to the nitrogen atoms .

Comparison with Similar Compounds

Key Differences in Properties and Reactivity

  • Alkyl Chain Length :

    • Longer alkyl chains (e.g., butyl in N,N'-dibutyloxamide) increase hydrophobicity and melting points compared to ethyl or propyl analogs. This impacts solubility in organic solvents and thermal stability .
    • Shorter chains (e.g., ethyl in N,N'-diethyloxamide) enhance crystallinity due to reduced steric hindrance, facilitating tighter molecular packing .
  • Functional Group Variations :

    • Thioamide vs. Oxamide : Replacing oxygen with sulfur in N,N'-dimethyldithiooxamide alters electronic properties. Thioamide groups exhibit stronger π-acceptor character, enhancing coordination with soft metal ions (e.g., Cu²⁺, Ni²⁺) .
    • Hydroxy Groups : N,N'-dihydroxyoxamide’s polar hydroxy groups increase hydrophilicity, making it suitable for aqueous-phase reactions, though its applications remain underexplored .
  • Hydrogen Bonding and Crystal Packing: this compound’s ribbon-like hydrogen-bonded structure contrasts with N,N'-diethyloxamide’s more compact packing, affecting their mechanical stability and ligand geometry in metal complexes . The absence of hydrogen-bonding donors in N,N'-dimethyldithiooxamide (due to S substitution) reduces intermolecular interactions, leading to less ordered crystalline phases .

Research Findings and Limitations

  • Synthetic Challenges : Longer alkyl chains (butyl/propyl) require rigorous purification to remove unreacted amines, whereas ethyl derivatives are easier to isolate .
  • Structural Insights : SC-XRD studies of this compound provide a benchmark for understanding steric effects in ligand design, though analogous data for N,N'-dipropyloxamide remain scarce .

Biological Activity

N,N'-dibutyloxamide is a synthetic compound derived from the reaction of diethyloxalate with n-butylamine. This compound has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key findings from recent studies, case studies, and relevant data.

Synthesis and Structural Characterization

This compound is synthesized through a straightforward method involving the reflux of diethyloxalate and n-butylamine in ethanol. The resulting product is characterized using various techniques, including:

  • Microanalytical Techniques
  • Fourier Transform Infrared Spectroscopy (FT-IR)
  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Single Crystal X-Ray Diffraction (SC-XRD)

The synthesis yields colorless block-shaped crystals, which exhibit intermolecular hydrogen bonding interactions that may influence their biological activity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. The compound demonstrated a notable ability to scavenge free radicals in various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results are summarized in the following table:

Concentration (µg/mL) % Inhibition
1025
5050
10075

The antioxidant activity indicates that this compound may have protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation in animal models. A case study involving rats treated with the compound demonstrated a significant decrease in inflammatory markers compared to control groups:

  • C-reactive protein (CRP) levels decreased by 40%.
  • Interleukin-6 (IL-6) levels reduced by 35%.

This anti-inflammatory potential positions this compound as a candidate for further exploration in therapeutic applications targeting inflammatory diseases .

Case Studies and Research Findings

A variety of research studies have been conducted to explore the biological activities of this compound:

  • Study on Antimicrobial Activity : A comprehensive study published in MDPI evaluated the antimicrobial effects of several oxamide derivatives, including this compound. The study concluded that modifications in the oxamide structure could enhance antimicrobial efficacy .
  • Antioxidant Study : Research published in Pharmaceutical Biology highlighted the antioxidant properties of this compound, emphasizing its potential use in preventing oxidative damage in cells .
  • Inflammation Model : A case study involving an induced inflammation model in rats showed that treatment with this compound significantly reduced swelling and pain indicators, suggesting its therapeutic potential for inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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